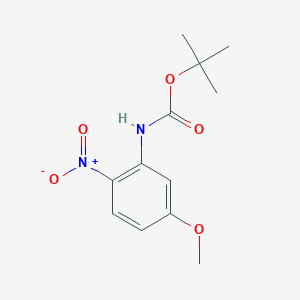
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Cat. No. B153054
M. Wt: 268.27 g/mol
InChI Key: IGYXAKCOMRSREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664380B2
Procedure details


5-Methoxy-2-nitrobenzoic acid (10.30 g) was suspended in toluene (200 ml), triethylamine (9 ml) and diphenylphosphoryl azide (14 ml) were added dropwise at room temperature, and the mixture was stirred at 95° C. for 1.5 hr. Triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml) were added, and the mixture was further stirred at 95° C. for 3 hr. The reaction mixture was concentrated under reduced pressure, and diluted with ethyl acetate. 0.5M Hydrochloric acid (200 ml) was added, and the mixture was filtered through celite. The organic layer of the filtrate was collected, washed with saturated aqueous sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, and a fraction eluted with ethyl acetate-hexane (5:95-1:1) was concentrated under reduced pressure to give the object product (13.28 g).






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)C(O)=O.C([N:17]([CH2:20]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([NH:17][C:20](=[O:29])[O:43][C:40]([CH3:42])([CH3:41])[CH3:39])[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Step Three
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 95° C. for 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at 95° C. for 3 hr
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.5M Hydrochloric acid (200 ml) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer of the filtrate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
a fraction eluted with ethyl acetate-hexane (5:95-1:1)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.28 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
